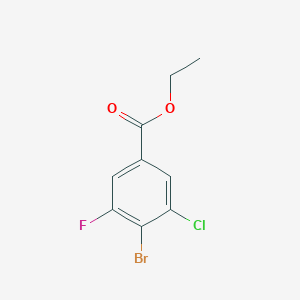![molecular formula C11H14IN5O4 B14773937 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that features a pyrazolopyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the iodo and methoxy groups: These functional groups are introduced via halogenation and methylation reactions, respectively.
Attachment of the oxolan ring: This step involves the formation of a glycosidic bond between the pyrazolopyrimidine core and the oxolan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of deiodinated analogs.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
科学研究应用
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and polymerases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
Lamivudine: An antiviral drug with a similar oxolan ring structure.
Zidovudine: Another antiviral with a similar nucleoside analog structure.
Emtricitabine: Shares structural similarities with the oxolan ring and amino group
Uniqueness
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodo and methoxy substituents, in particular, differentiate it from other similar compounds .
属性
分子式 |
C11H14IN5O4 |
|---|---|
分子量 |
407.16 g/mol |
IUPAC 名称 |
5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14IN5O4/c1-20-10-7-8(12)16-17(9(7)14-11(13)15-10)6-2-4(19)5(3-18)21-6/h4-6,18-19H,2-3H2,1H3,(H2,13,14,15) |
InChI 键 |
REBWXEJHCUETLD-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC2=C1C(=NN2C3CC(C(O3)CO)O)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


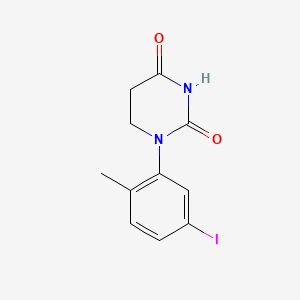
![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)

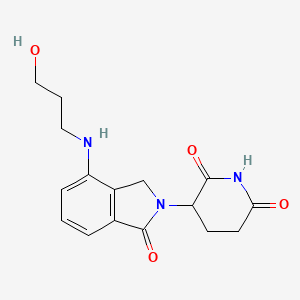
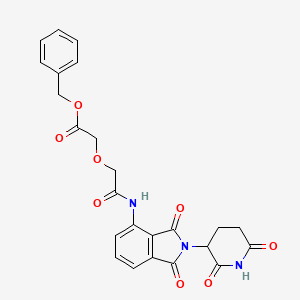
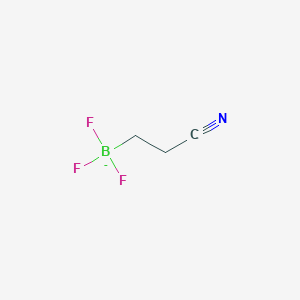
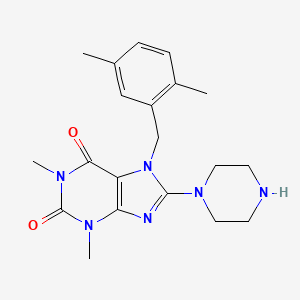
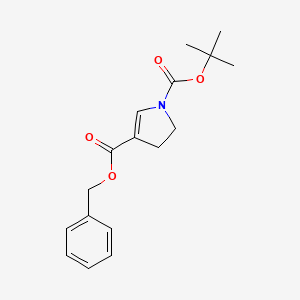
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)
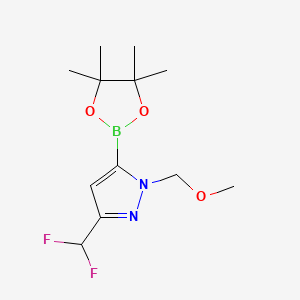
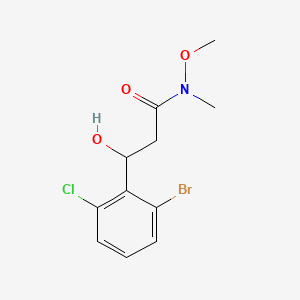
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
